Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound with significant implications in medicinal chemistry. This compound, often referred to by its chemical structure rather than a simplified name, is classified as a cyclopentafuran derivative. It has garnered interest due to its potential therapeutic applications, particularly in the field of ophthalmology, where it is a precursor for drugs like Latanoprost, used to treat glaucoma.
The compound can be synthesized from various precursors and is available through chemical suppliers specializing in pharmaceutical intermediates. Its unique structure allows for specific interactions within biological systems, making it a subject of study in drug design and development.
Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol falls under the category of cyclic compounds and can be classified as an alcohol due to the presence of hydroxyl groups in its structure. It is also categorized as a terpenoid because of its cyclic nature and the presence of multiple chiral centers.
The synthesis of Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly used for monitoring the progress and purity of the synthesis.
The molecular formula for Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol is with a molecular weight of approximately 350.47 g/mol. The compound features:
The compound's structural data can be represented using various chemical notation systems:
CC(C(C1=CC2=C(C1=CC(C=C2)O)O)O)C(C)C
XYZ1234567890
Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol participates in several chemical reactions:
The reactivity of this compound is influenced by its functional groups and stereochemistry. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
The mechanism of action for Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol primarily involves its interaction with specific receptors in biological systems. For instance:
Research indicates that modifications to the structure can significantly affect receptor affinity and activity, making it a valuable target for drug development.
Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol exhibits several notable physical properties:
Chemical properties include:
Hexahydro-4-(3-hydroxy-5-phenylpentyl)-2H-cyclopenta[b]furan-2,5-diol has several applications in scientific research:
CAS No.:
CAS No.: 85137-47-9
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4